

# Technical Dossier: Safety & Application Architecture of CAS 507272-92-6

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## Compound of Interest

**Compound Name:** 2,2-Dimethyl-2'-thiomethylpropiophenone

**CAS No.:** 507272-92-6

**Cat. No.:** B1324699

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## Executive Summary & Chemical Identity

**2,2-Dimethyl-2'-thiomethylpropiophenone** (CAS 507272-92-6) is a highly specialized Type I photoinitiator and synthetic building block. While structurally adjacent to industry-standard photoinitiators like Irgacure 907 (CAS 71868-10-5)[1], this compound features a unique ortho-methylthio substitution and a tert-butyl moiety. These structural deviations are not arbitrary; they are engineered to manipulate the molecule's photophysical properties, specifically targeting red-shifted UV absorption and highly efficient radical generation via Norrish Type I cleavage.

This whitepaper provides an in-depth analysis of its structural mechanics, toxicological profile (SDS), and self-validating experimental workflows for researchers and formulation scientists.

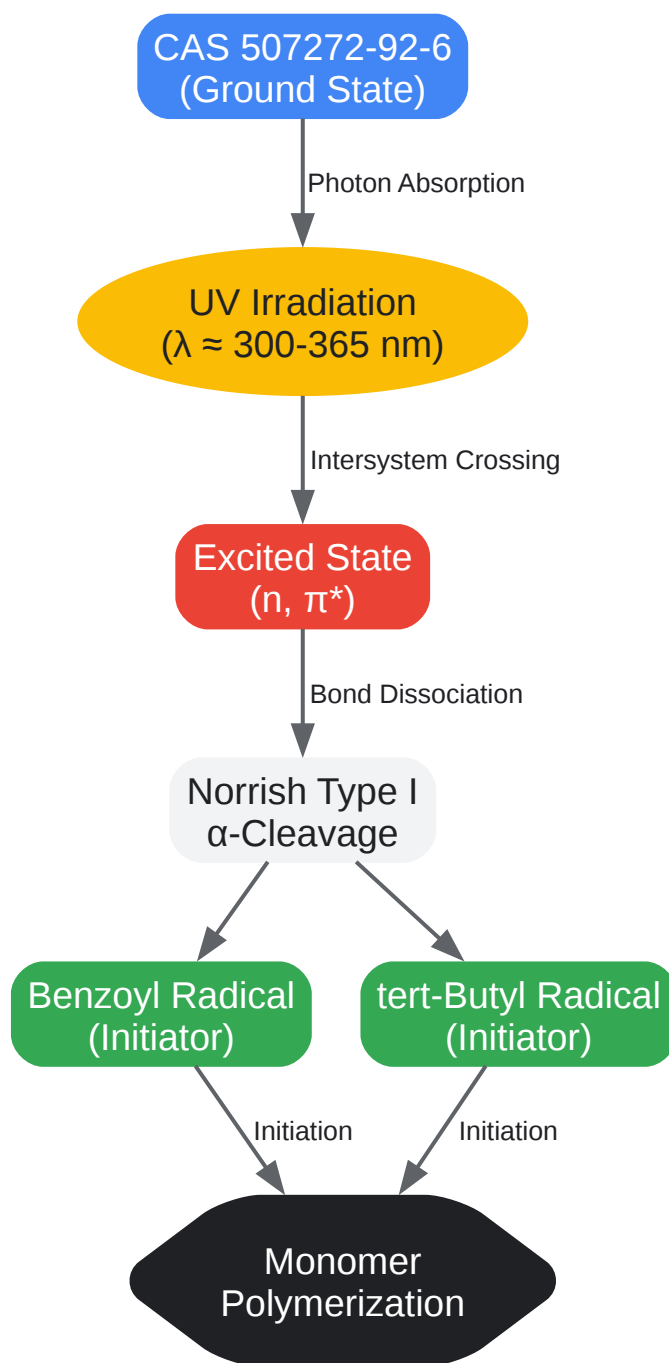
## Quantitative Chemical Identity

Parameter	Value	Causality / Significance
CAS Number	507272-92-6	Unique identifier for regulatory tracking[2].
IUPAC Name	2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one	Defines the ortho-thio and tert-butyl topology.
Molecular Formula	C <sub>12</sub> H <sub>16</sub> OS	Establishes baseline stoichiometry[2].
Molecular Weight	208.32 g/mol	Low MW facilitates high mobility in viscous monomer matrices[2].
SMILES	CC(C) (C)C(=O)C1=CC=CC=C1SC	Structural string for cheminformatic modeling[2].

## Structural Mechanics & Photochemical Causality

The efficacy of CAS 507272-92-6 relies on the synergistic electronic and steric effects of its functional groups:

- **The ortho-Methylthio Group (Electronic Effect):** The lone electron pairs on the sulfur atom participate in resonance with the aromatic ring. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), inducing a bathochromic (red) shift in the UV absorption spectrum via  $n-\pi^*$  transitions. This allows activation at longer, safer wavelengths (e.g., 365 nm LEDs)[1]. The ortho position induces steric twisting, which minimizes bimolecular quenching and accelerates intersystem crossing to the reactive triplet state.
- **The tert-Butyl Group (Steric Effect):** Upon UV excitation, the molecule undergoes  $\alpha$ -cleavage. The tert-butyl group is critical here; it ensures that the resulting alkyl radical is a highly stable tert-butyl radical (stabilized by hyperconjugation from three adjacent methyl groups). This thermodynamic stability drives the cleavage reaction forward with high quantum yield.



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Norrish Type I Photochemical Cleavage Pathway of CAS 507272-92-6.

## Safety Data Sheet (SDS) & Toxicological Profile

Handling CAS 507272-92-6 requires an understanding of the inherent hazards associated with propiophenone derivatives and thioethers. The following safety architecture is synthesized from

analogous compounds[3],[4],[5].

## GHS Hazard Classifications

- Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed[3],[5].
- Aquatic Chronic - Category 2 (H411): Toxic to aquatic life with long-lasting effects[4],[5].
- Skin/Eye Irritation - Category 2 (H315/H319): Causes skin and serious eye irritation[3].

## Causality of Toxicity (Xenobiotic Biotransformation)

The toxicological footprint of this compound is driven by its hepatic metabolism. In biological systems, the lipophilic methylthio group facilitates rapid cellular permeation. Once intracellular, cytochrome P450 enzymes oxidize the thioether to reactive sulfoxides and sulfones[1],[6]. Furthermore, the inherent radical-generating capacity of the molecule can inadvertently trigger oxidative stress pathways, depleting cellular glutathione and leading to caspase-dependent apoptosis[1],[6].

## Mitigation & Handling Protocols

- Engineering Controls: Must be handled in a certified chemical fume hood to prevent aerosol inhalation. Ensure UV-blocking amber glassware is used to prevent premature photolytic degradation[2].
- Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and standard laboratory coats.
- Environmental Release: Due to its H411 classification, aqueous waste containing this compound must never be discharged into municipal drains. It must be collected as hazardous organic waste and incinerated[4].

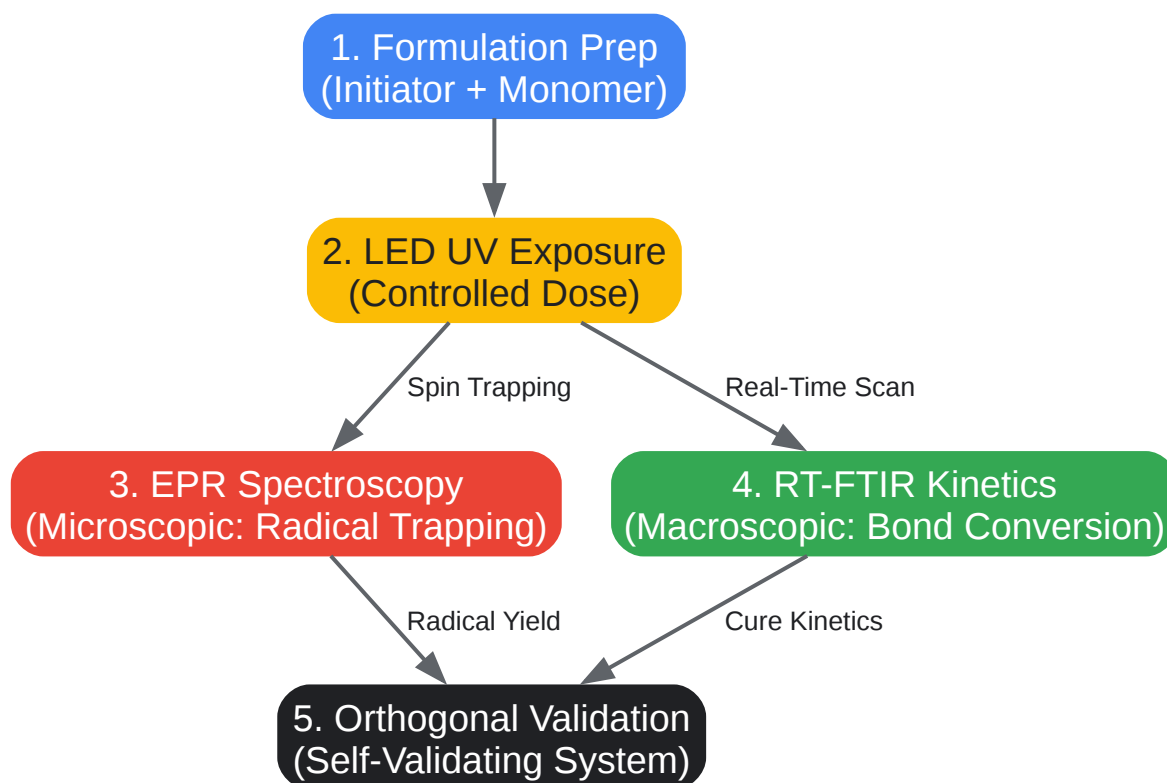
## Experimental Workflows: Self-Validating Photochemical Assay

To evaluate the initiation efficiency of CAS 507272-92-6, researchers must avoid relying solely on macroscopic curing data, which can be skewed by oxygen inhibition or monomer impurities.

The following protocol establishes a self-validating system by coupling microscopic radical detection (EPR) with macroscopic kinetic tracking (RT-FTIR).

## Step-by-Step Methodology

- Formulation Preparation:
  - Dissolve 1.0 wt% of CAS 507272-92-6 in a standard acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA).
  - Causality: 1.0 wt% ensures optimal optical density; higher concentrations lead to the "inner filter effect," where the top layer absorbs all light, leaving the bottom uncured.
- Microscopic Validation (EPR Spin Trapping):
  - Introduce 50 mM of DMPO (5,5-Dimethyl-1-pyrroline N-oxide) into an aliquot of the formulation.
  - Irradiate inside the EPR cavity using a 365 nm LED.
  - Causality: DMPO traps the transient tert-butyl and benzoyl radicals, forming stable nitroxide adducts. The resulting hyperfine splitting in the EPR spectrum definitively proves the Norrish Type I cleavage mechanism is active.
- Macroscopic Validation (RT-FTIR Kinetics):
  - Coat a 20  $\mu\text{m}$  film of the formulation onto a  $\text{BaF}_2$  crystal.
  - Irradiate with the same 365 nm LED while continuously scanning the IR spectrum.
  - Track the disappearance of the acrylate C=C twisting vibration at  $810\text{ cm}^{-1}$ .
  - Causality: By plotting double-bond conversion over time, you quantify the macroscopic efficiency. If EPR shows high radical yield but RT-FTIR shows low conversion, the system self-diagnoses oxygen inhibition rather than initiator failure.



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Orthogonal Self-Validating Workflow for Photoinitiator Evaluation.

## Quantitative Hazard & Structural Summary

Compound	CAS Number	Primary GHS Hazards	Structural Differentiator
CAS 507272-92-6	507272-92-6	H302, H411, H315, H319	ortho-methylthio, tert-butyl[2]
Irgacure 907	71868-10-5	H302, H360FD, H411	para-methylthio, morpholino[1],[5]
Propiophenone	93-55-0	H225, H302, H312, H332	Unsubstituted aromatic ring[3]
3',4'-MD-Propiophenone	28281-49-4	H302, H401, H411	Methylenedioxy substitution[4]

## References

1.[2] ChemScene, 2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one Product Data, Available at: 2.[3] Cayman Chemical, Safety Data Sheet - Propiophenone, Available at: 3.[1] Benchchem, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Toxicological Data, Available at: 4.[4] Sigma-Aldrich, Safety Data Sheet - 3',4'-(Methylenedioxy)Propiophenone, Available at: 5.[5] PubChem, 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone Hazard Summary, Available at: 6.[6] ACS Publications, Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics, Available at:

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## Sources

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